![molecular formula C9H15N2O3P B14472811 (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid CAS No. 67632-37-5](/img/structure/B14472811.png)
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is a chemical compound with a complex structure that includes a pyridine ring, an amino group, and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid precursors. One common method includes the use of pyridine-2-carbaldehyde, which reacts with an appropriate amine and a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxylic acid: Shares the pyridine ring structure but lacks the phosphonic acid group.
Aminomethylphosphonic acid: Contains the phosphonic acid group but lacks the pyridine ring.
Uniqueness
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is unique due to its combination of a pyridine ring, an amino group, and a phosphonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
67632-37-5 |
|---|---|
Fórmula molecular |
C9H15N2O3P |
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylamino)propan-2-ylphosphonic acid |
InChI |
InChI=1S/C9H15N2O3P/c1-9(2,15(12,13)14)11-7-8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3,(H2,12,13,14) |
Clave InChI |
NUJAKQSOWVQPOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(NCC1=CC=CC=N1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



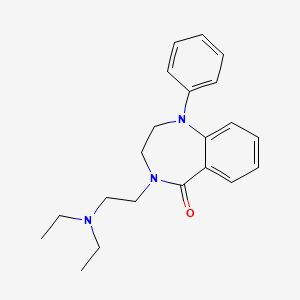
silane](/img/structure/B14472747.png)
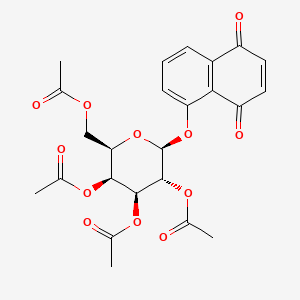
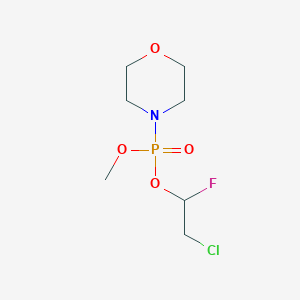

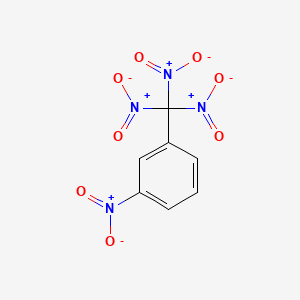

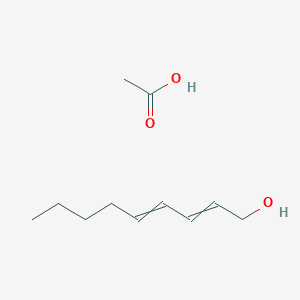
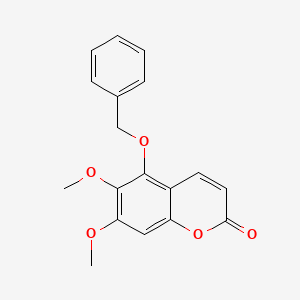
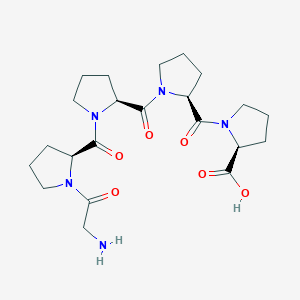
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)


